molecular formula C7H14O2 B12298381 3-Methylbutyl acetate-d3

3-Methylbutyl acetate-d3

Cat. No.: B12298381
M. Wt: 133.20 g/mol
InChI Key: MLFHJEHSLIIPHL-HPRDVNIFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Methylbutyl acetate-d3, also known as isotopically labeled isoamyl acetate, is a deuterated compound with the molecular formula C7H14O2. It is a colorless liquid that is slightly soluble in water but readily dissolves in organic solvents. This compound is primarily used in scientific research due to its isotopic labeling, which allows for detailed studies in various fields .

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Methylbutyl acetate-d3 can be synthesized through the esterification of 3-methylbutanol-d3 with acetic acid. The reaction is typically catalyzed by an acid, such as sulfuric acid, and involves refluxing the reactants to form the ester. The reaction can be represented as follows:

3-Methylbutanol-d3+Acetic AcidH2SO43-Methylbutyl Acetate-d3+Water\text{3-Methylbutanol-d3} + \text{Acetic Acid} \xrightarrow{\text{H}_2\text{SO}_4} \text{this compound} + \text{Water} 3-Methylbutanol-d3+Acetic AcidH2​SO4​​3-Methylbutyl Acetate-d3+Water

Industrial Production Methods: In an industrial setting, the production of this compound follows similar principles but on a larger scale. The process involves continuous distillation to separate the ester from the reaction mixture, ensuring high purity and yield .

Chemical Reactions Analysis

Types of Reactions: 3-Methylbutyl acetate-d3, like other esters, undergoes several types of chemical reactions, including:

    Hydrolysis: In the presence of water and an acid or base catalyst, it can be hydrolyzed back to 3-methylbutanol-d3 and acetic acid.

    Reduction: Using reducing agents like lithium aluminum hydride, it can be reduced to 3-methylbutanol-d3.

    Transesterification: It can react with other alcohols to form different esters.

Common Reagents and Conditions:

    Hydrolysis: Acidic or basic conditions with water.

    Reduction: Lithium aluminum hydride in anhydrous conditions.

    Transesterification: Alcohols in the presence of an acid or base catalyst.

Major Products Formed:

Scientific Research Applications

3-Methylbutyl acetate-d3 is widely used in scientific research due to its isotopic labeling. Some of its applications include:

Mechanism of Action

The mechanism of action of 3-methylbutyl acetate-d3 involves its interaction with various molecular targets depending on the context of its use. In metabolic studies, it is incorporated into metabolic pathways where its transformation can be traced due to the deuterium labeling. This allows researchers to understand the specific pathways and intermediates involved in the metabolism of esters .

Comparison with Similar Compounds

    Isoamyl Acetate:

    Isopentyl Acetate: Another name for isoamyl acetate, sharing similar properties and uses.

Uniqueness: The primary uniqueness of 3-methylbutyl acetate-d3 lies in its deuterium labeling, which makes it invaluable for detailed scientific studies. This isotopic labeling allows for precise tracking and analysis in various research applications, providing insights that are not possible with non-labeled compounds .

Properties

Molecular Formula

C7H14O2

Molecular Weight

133.20 g/mol

IUPAC Name

3-methylbutyl 2,2,2-trideuterioacetate

InChI

InChI=1S/C7H14O2/c1-6(2)4-5-9-7(3)8/h6H,4-5H2,1-3H3/i3D3

InChI Key

MLFHJEHSLIIPHL-HPRDVNIFSA-N

Isomeric SMILES

[2H]C([2H])([2H])C(=O)OCCC(C)C

Canonical SMILES

CC(C)CCOC(=O)C

Origin of Product

United States

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